molecular formula C11H9BrO2S B1601411 Ethyl 6-Bromo-1-benzothiophene-2-carboxylate CAS No. 105191-64-8

Ethyl 6-Bromo-1-benzothiophene-2-carboxylate

Cat. No. B1601411
M. Wt: 285.16 g/mol
InChI Key: QNZMCEMVNKFVOA-UHFFFAOYSA-N
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Patent
US07863302B2

Procedure details

Sodium hydride (1.41 g, 35.32 mmol) is added to a round bottom flask and washed with hexanes (10 mL) twice. To the flask is added dimethyl sulfoxide (30 mL) and ethyl 2-mercaptoacetate (3.54 g, 29.43 mmol). The mixture is stirred for 10 minutes and 4-bromo-2-fluoro-benzaldehyde (4.78 g; 23.55 mmol) is added. The reaction mixture is stirred for 15 minutes and quenched with ice-water (100 g). The mixture is extracted with CH2Cl2 (50 mL×2). The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography eluting with 10% EtOAc/Hexanes. The appropriate fractions are combined and concentrated under reduced pressure to afford the title compound (5.75 g, 86%). 1H NMR (400 MHz, CDCl3): δ 8.00 (s, 1H), 7.99 (s, 1H), 7.75 (d, 1H), 7.48 (d, 1H), 4.38 (q, 2H), 1.39 (t, 3H).
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[SH:3][CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[Br:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=O)=[C:13](F)[CH:12]=1>CS(C)=O>[CH2:8]([O:7][C:5]([C:4]1[S:3][C:13]2[CH:12]=[C:11]([Br:10])[CH:18]=[CH:17][C:14]=2[CH:15]=1)=[O:6])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
4.78 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Step Three
Name
Quantity
3.54 g
Type
reactant
Smiles
SCC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with hexanes (10 mL) twice
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched with ice-water (100 g)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with CH2Cl2 (50 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product is purified via flash chromatography
WASH
Type
WASH
Details
eluting with 10% EtOAc/Hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=C(S1)C=C(C=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 5.75 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.